molecular formula C16H13FO3 B1327990 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone CAS No. 898760-12-8

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Cat. No.: B1327990
CAS No.: 898760-12-8
M. Wt: 272.27 g/mol
InChI Key: AMQGRWVDMUZSEL-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a fluorine atom. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly reductants like glucose in alkaline medium has also been explored for related compounds .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of halogen atoms at specific positions on the benzophenone core.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is unique due to the combination of the 1,3-dioxolane ring and the fluorine atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGRWVDMUZSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645112
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-12-8
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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